![molecular formula C24H25ClN4O2S B11381690 {5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11381690.png)
{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common approach involves the nucleophilic aromatic substitution reaction, where a halogenated pyrimidine is reacted with a nucleophile such as a piperazine derivative . The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while substitution of a halogen atom can introduce a new functional group onto the pyrimidine ring.
Applications De Recherche Scientifique
5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy-phenyl]-1,2-tetramethylene-4pyrazolin-3-one
Uniqueness
5-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H25ClN4O2S |
|---|---|
Poids moléculaire |
469.0 g/mol |
Nom IUPAC |
[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H25ClN4O2S/c1-17-3-5-18(6-4-17)16-32-24-26-15-21(25)22(27-24)23(30)29-13-11-28(12-14-29)19-7-9-20(31-2)10-8-19/h3-10,15H,11-14,16H2,1-2H3 |
Clé InChI |
XMWJWNJHFGNEAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11381620.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11381629.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11381636.png)
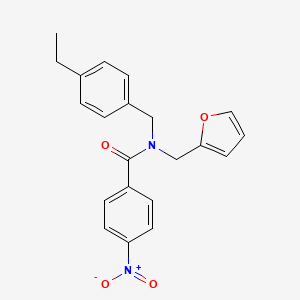
![3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11381639.png)
![3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11381641.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11381655.png)
![2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11381658.png)
methanone](/img/structure/B11381665.png)
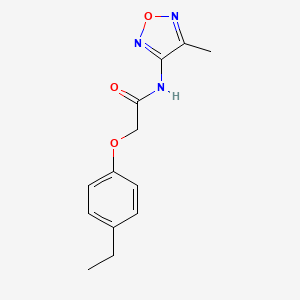
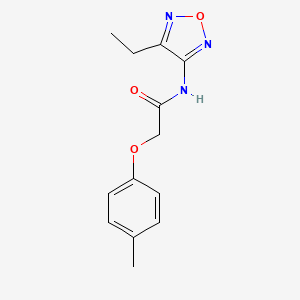
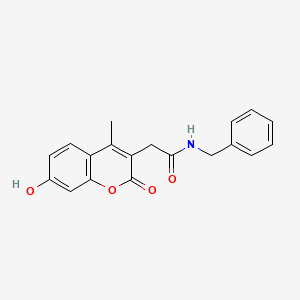
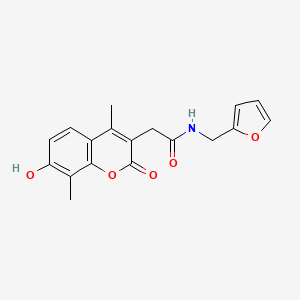
![1-(4-Benzyl-1-piperazinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11381695.png)
